An In-depth Technical Guide to 2-Chloro-5-hydroxypyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-5-hydroxypyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-hydroxypyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, combining a reactive chloro-substituent and a hydroxyl group on a pyrimidine core, make it an attractive starting material for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 2-Chloro-5-hydroxypyrimidine, with a focus on its role in drug discovery and development.
Physical and Chemical Properties
2-Chloro-5-hydroxypyrimidine is typically a white to off-white or light brown solid.[1][2][3][4] A summary of its key physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 4983-28-2 | [1][3][4][5][6][7] |
| Molecular Formula | C₄H₃ClN₂O | [1][4][6][7][8] |
| Molecular Weight | 130.53 g/mol | [1][4][6][7][8] |
| Appearance | White to off-white/light brown solid | [1][2][3][4] |
| Melting Point | 195-196 °C | [1][4] |
| Boiling Point | 328.1±15.0 °C (Predicted) | [1] |
| Density | 1.513±0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 6.17±0.23 (Predicted) | [1] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO).[9][10] Limited solubility in water. | Inferred from synthesis protocols |
Computational Data
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 46.01 Ų | [6] |
| logP | 0.8356 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 0 | [6] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the pyrimidine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals for the four carbon atoms in the pyrimidine ring. The carbon bearing the chlorine atom and the carbon bearing the hydroxyl group would be significantly influenced by these substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group (around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 130 and an M+2 peak at m/z 132 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Synthesis of 2-Chloro-5-hydroxypyrimidine
The most common laboratory synthesis of 2-Chloro-5-hydroxypyrimidine involves the demethylation of its precursor, 2-Chloro-5-methoxypyrimidine.
Experimental Protocol: Demethylation of 2-Chloro-5-methoxypyrimidine
Materials:
-
2-Chloro-5-methoxypyrimidine
-
Boron tribromide (BBr₃) solution (e.g., 1.0 M in dichloromethane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
Dissolve 2-Chloro-5-methoxypyrimidine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of boron tribromide (typically 1.5 to 2.0 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-Chloro-5-hydroxypyrimidine.[1]
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the two ring nitrogen atoms. This reactivity is the cornerstone of the utility of 2-Chloro-5-hydroxypyrimidine as a synthetic intermediate.
A wide variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion. The reaction typically proceeds via a Meisenheimer intermediate, which is a resonance-stabilized anionic adduct.
General Experimental Protocol for SNAr with an Amine
Materials:
-
2-Chloro-5-hydroxypyrimidine
-
Amine nucleophile
-
A suitable base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine)
-
A suitable solvent (e.g., dimethylformamide (DMF), ethanol, or acetonitrile)
Procedure:
-
To a solution of 2-Chloro-5-hydroxypyrimidine (1.0 equivalent) in a suitable solvent, add the amine nucleophile (1.0 to 1.5 equivalents).
-
Add a base (1.5 to 2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (typically ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. 2-Chloro-5-hydroxypyrimidine serves as a key intermediate in the synthesis of various classes of therapeutic agents.
Antiviral Agents
The pyrimidine core is isosteric to the nucleobases found in DNA and RNA. Consequently, many pyrimidine derivatives exhibit antiviral activity by interfering with viral replication processes. 2-Chloro-5-hydroxypyrimidine can be elaborated into more complex molecules that mimic natural nucleosides or inhibit viral enzymes.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine ring is a common scaffold in the design of kinase inhibitors, as it can form key hydrogen bonding interactions within the ATP-binding site of the enzyme. The 2-chloro and 5-hydroxyl groups of 2-Chloro-5-hydroxypyrimidine provide two points for diversification, allowing for the synthesis of libraries of compounds to screen for kinase inhibitory activity. For instance, the amino group at the 2-position, introduced via SNAr, can act as a crucial hydrogen bond donor, while the 5-hydroxyl group can be further functionalized to explore interactions with other regions of the kinase active site.
Conclusion
2-Chloro-5-hydroxypyrimidine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the straightforward introduction of diverse functionalities. This, in turn, facilitates the synthesis of complex molecules with potential therapeutic applications, including antiviral agents and kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. 2-Chloro-5-hydroxypyrimidine | 4983-28-2 [chemicalbook.com]
- 2. 2-Chloro-5-hydroxypyrimidine | 4983-28-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Chloro-5-hydroxypyrimidine | 4983-28-2 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-Chloro-5-hydroxypyridine(41288-96-4) 1H NMR [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. researchgate.net [researchgate.net]
